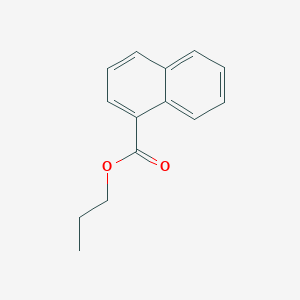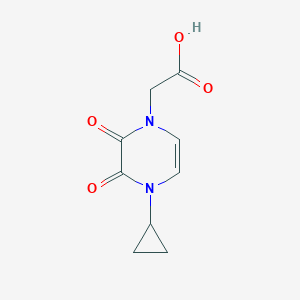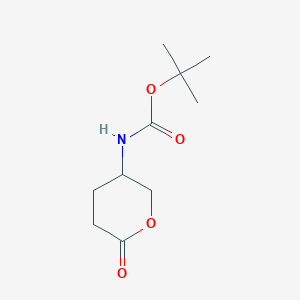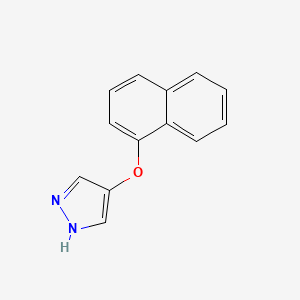
4-(Naphthalen-1-yloxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthalen-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yloxy)-1H-pyrazole typically involves the reaction of naphthalen-1-ol with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where naphthalen-1-ol reacts with a halogenated pyrazole under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalen-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-1-yloxy group.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yloxy derivatives: Compounds with similar naphthalen-1-yloxy groups but different core structures.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-(Naphthalen-1-yloxy)-1H-pyrazole is unique due to the combination of the naphthalen-1-yloxy group and the pyrazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-naphthalen-1-yloxy-1H-pyrazole |
InChI |
InChI=1S/C13H10N2O/c1-2-6-12-10(4-1)5-3-7-13(12)16-11-8-14-15-9-11/h1-9H,(H,14,15) |
Clé InChI |
NMBJNTAGLBTJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




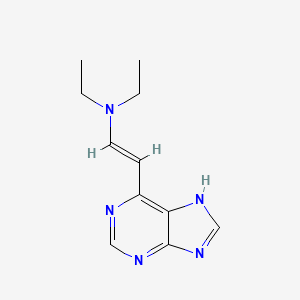
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
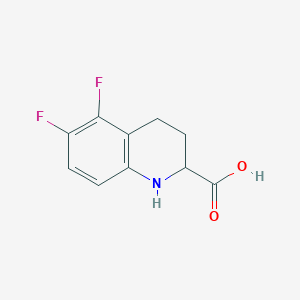
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)

